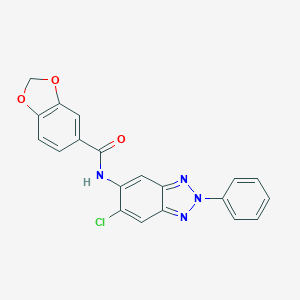![molecular formula C20H25N3O5S B244659 2-(4-methoxyphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244659.png)
2-(4-methoxyphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, commonly known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMP is a synthetic compound that belongs to the class of piperazine derivatives and has been extensively studied for its biological activity.
作用機序
The exact mechanism of action of MPMP is not fully understood. However, it is believed that MPMP exerts its therapeutic effects by modulating the activity of certain neurotransmitters and receptors in the brain. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MPMP has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of pain and anxiety.
Biochemical and Physiological Effects:
MPMP has been shown to exhibit significant anti-inflammatory and analgesic properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. MPMP has also been shown to reduce pain sensitivity in animal models of chronic pain. In addition, MPMP has been shown to exhibit anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.
実験室実験の利点と制限
MPMP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. MPMP is also stable and has a long shelf life, making it easy to store and transport. However, MPMP has some limitations for lab experiments. It is a complex compound that requires a high level of expertise and precision to synthesize. In addition, MPMP is a relatively new compound, and its safety profile and pharmacokinetics are not fully understood.
将来の方向性
There are several future directions for the research on MPMP. One area of future research is the development of more efficient and cost-effective synthesis methods for MPMP. Another area of future research is the exploration of the potential therapeutic applications of MPMP in various diseases. MPMP has shown promising results in the treatment of chronic pain and cancer, and further research is needed to determine its efficacy in these conditions. In addition, further research is needed to understand the safety profile and pharmacokinetics of MPMP, which will be essential for its clinical development.
合成法
The synthesis of MPMP involves the reaction of 4-(methylsulfonyl)-1-piperazine with 4-(4-chlorophenoxy)aniline in the presence of a base, followed by the reaction with 2-bromo-N-(4-methoxyphenyl)acetamide. The final product is obtained after purification by column chromatography. The synthesis of MPMP is a complex process that requires a high level of expertise and precision.
科学的研究の応用
MPMP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain conditions. MPMP has also been studied for its potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
分子式 |
C20H25N3O5S |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
2-(4-methoxyphenoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H25N3O5S/c1-27-18-7-9-19(10-8-18)28-15-20(24)21-16-3-5-17(6-4-16)22-11-13-23(14-12-22)29(2,25)26/h3-10H,11-15H2,1-2H3,(H,21,24) |
InChIキー |
FBNAPPDZLMVUNF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)

